

A Comparative Analysis of the Physicochemical Properties of Gadolinium Chelates

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Compound of Interest

Compound Name: *Gadolinium oxalate*

Cat. No.: *B1222893*

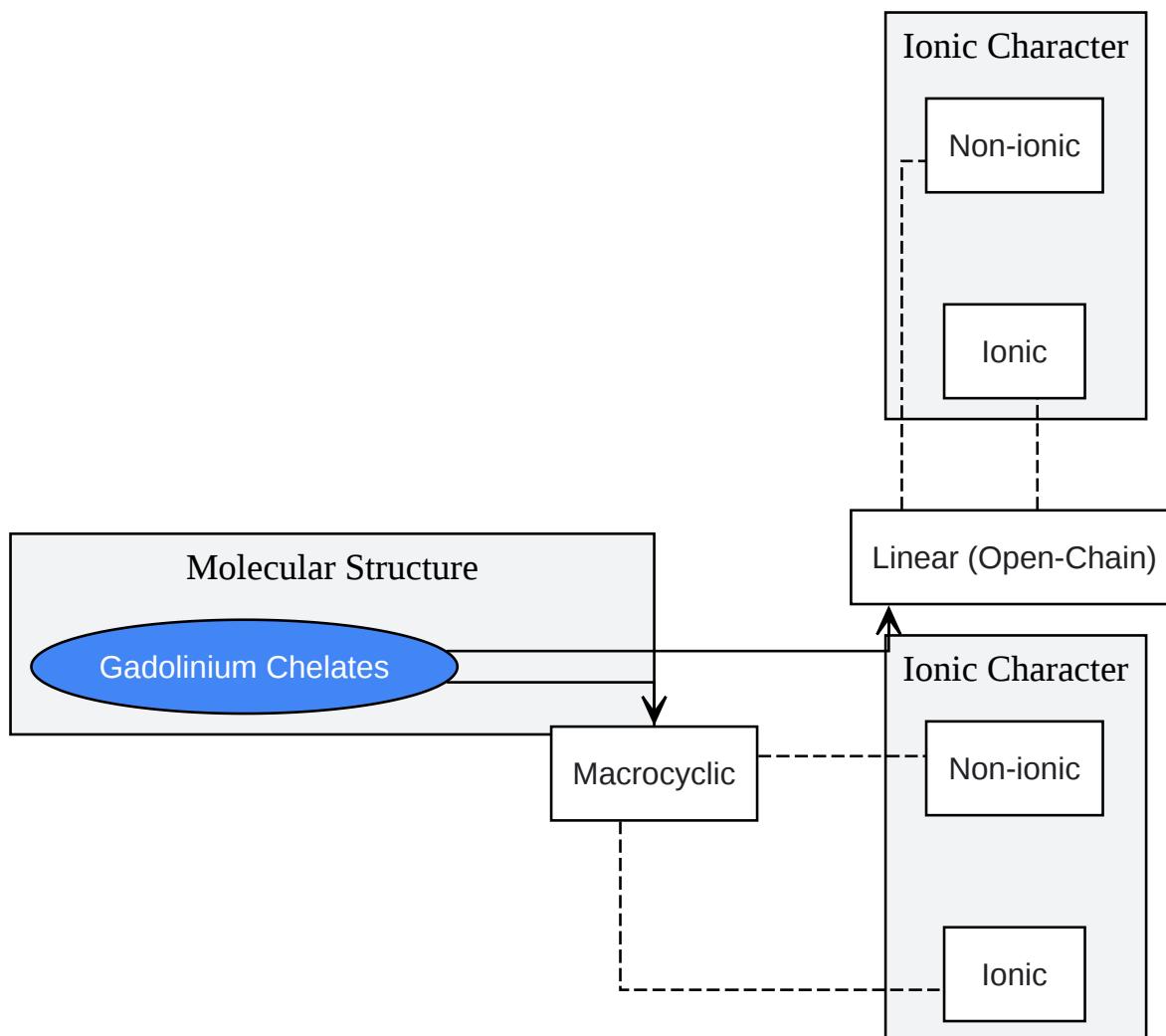
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This guide provides an objective comparison of the physicochemical properties of commonly used gadolinium-based contrast agents (GBCAs). The selection of an appropriate GBCA for magnetic resonance imaging (MRI) is critical, as these properties directly influence efficacy, safety, and clinical utility. This document summarizes key quantitative data, details experimental methodologies for their determination, and visually represents the classification and characterization workflows for these essential diagnostic agents.

Classification of Gadolinium Chelates

Gadolinium chelates are classified based on their molecular structure and ionic character. Structurally, they are categorized as either linear (open-chain) or macrocyclic, where the gadolinium ion (Gd^{3+}) is entrapped within a cage-like ligand structure.^[1] Each structural class can be further divided into ionic or non-ionic agents, based on the net charge of the complex in solution.^[2] Macroyclic agents are generally considered more stable due to the pre-organized rigid cavity that securely binds the Gd^{3+} ion.^[3]



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Figure 1: Classification of Gadolinium Chelates.

Comparative Data of Physicochemical Properties

The performance and safety of gadolinium chelates are primarily determined by their relaxivity, stability, and osmolality.

Relaxivity

Relaxivity (r_1 and r_2) is a measure of a contrast agent's efficiency in enhancing the relaxation rates of water protons, which is the fundamental principle of contrast-enhanced MRI.[4] Higher r_1 relaxivity generally leads to greater T1-weighted image enhancement.[5] The values are

dependent on the magnetic field strength, temperature, and the medium in which they are measured.[4]

Table 1: Relaxivity of Gadolinium Chelates in Human Plasma at 1.5 T and 37°C

Generic Name	Brand Name	Type	r1 (mM ⁻¹ s ⁻¹)	r2 (mM ⁻¹ s ⁻¹)
Gadopentetate	Magnevist®	Linear Ionic	4.1	5.6
Gadobenate	MultiHance®	Linear Ionic	6.3	8.0
Gadoxetate	Eovist®/Primovist®	Linear Ionic	6.1	7.8
Gadodiamide	Omniscan®	Linear Non-ionic	4.3	5.9
Gadoversetamide	OptiMARK®	Linear Non-ionic	4.5	6.2
Gadoterate	Dotarem®	Macrocyclic Ionic	3.6	4.5
Gadoteridol	ProHance®	Macrocyclic Non-ionic	3.7	4.6
Gadobutrol	Gadavist®/Gadovist®	Macrocyclic Non-ionic	4.6	5.8

Note: Relaxivity values can vary slightly depending on the specific experimental conditions and literature source.

Stability: Thermodynamic and Kinetic

The stability of a gadolinium chelate is crucial for minimizing the *in vivo* release of toxic free Gd³⁺ ions. Stability is characterized by two key parameters:

- Thermodynamic Stability (log K_{therm}): This equilibrium constant reflects the affinity of the ligand for the gadolinium ion. Higher log K_{therm} values indicate a more stable complex at equilibrium.[6]

- Kinetic Stability (Dissociation Half-life): This parameter describes the rate at which the gadolinium ion dissociates from the chelate. A longer half-life signifies greater kinetic inertness, which is critically important for in vivo stability where equilibrium may not be reached.[7]

Macrocyclic chelates exhibit significantly higher kinetic stability compared to their linear counterparts.[3][8]

Table 2: Stability of Gadolinium Chelates

Generic Name	Brand Name	Type	Thermodynamic Stability (log K _{therm})	Kinetic Stability (Dissociation Half-life at pH 1.2, 37°C)
Gadopentetate	Magnevist®	Linear Ionic	22.1	~1 hour
Gadobenate	MultiHance®	Linear Ionic	22.6	~10 hours
Gadoxetate	Eovist®/Primovist®	Linear Ionic	23.5	Not widely reported
Gadodiamide	Omniscan®	Linear Non-ionic	16.9	< 1 minute
Gadoversetamide	OptiMARK®	Linear Non-ionic	16.9	< 1 minute
Gadoterate	Dotarem®	Macrocyclic Ionic	25.6	> 35 days
Gadoteridol	ProHance®	Macrocyclic Non-ionic	23.8	~18 hours
Gadobutrol	Gadavist®/Gadovist®	Macrocyclic Non-ionic	23.9	~55 hours

Note: Dissociation half-life is often measured under acidic conditions to accelerate the dissociation for experimental feasibility. At physiological pH (7.4), the half-lives, particularly for macrocyclic agents, are substantially longer.[9]

Osmolality

Osmolality refers to the concentration of dissolved particles in the contrast agent solution.[\[6\]](#) While high osmolality was a significant concern for older ionic, high-osmolality iodinated contrast agents, the differences among gadolinium-based agents are generally considered less clinically significant due to the smaller volumes administered.[\[10\]](#) Non-ionic agents typically have lower osmolality than ionic agents.[\[10\]](#)

Table 3: Osmolality of Gadolinium Chelates (at 0.5 M concentration)

Generic Name	Brand Name	Type	Osmolality (mOsm/kg H ₂ O)
Gadopentetate	Magnevist®	Linear Ionic	1960
Gadobenate	MultiHance®	Linear Ionic	1970
Gadoxetate	Eovist®/Primovist®	Linear Ionic	Not applicable (0.25M)
Gadodiamide	Omniscan®	Linear Non-ionic	789
Gadoversetamide	OptiMARK®	Linear Non-ionic	780
Gadoterate	Dotarem®	Macrocyclic Ionic	1350
Gadoteridol	ProHance®	Macrocyclic Non-ionic	630
Gadobutrol	Gadavist®/Gadovist®	Macrocyclic Non-ionic	1170 (at 1.0 M)

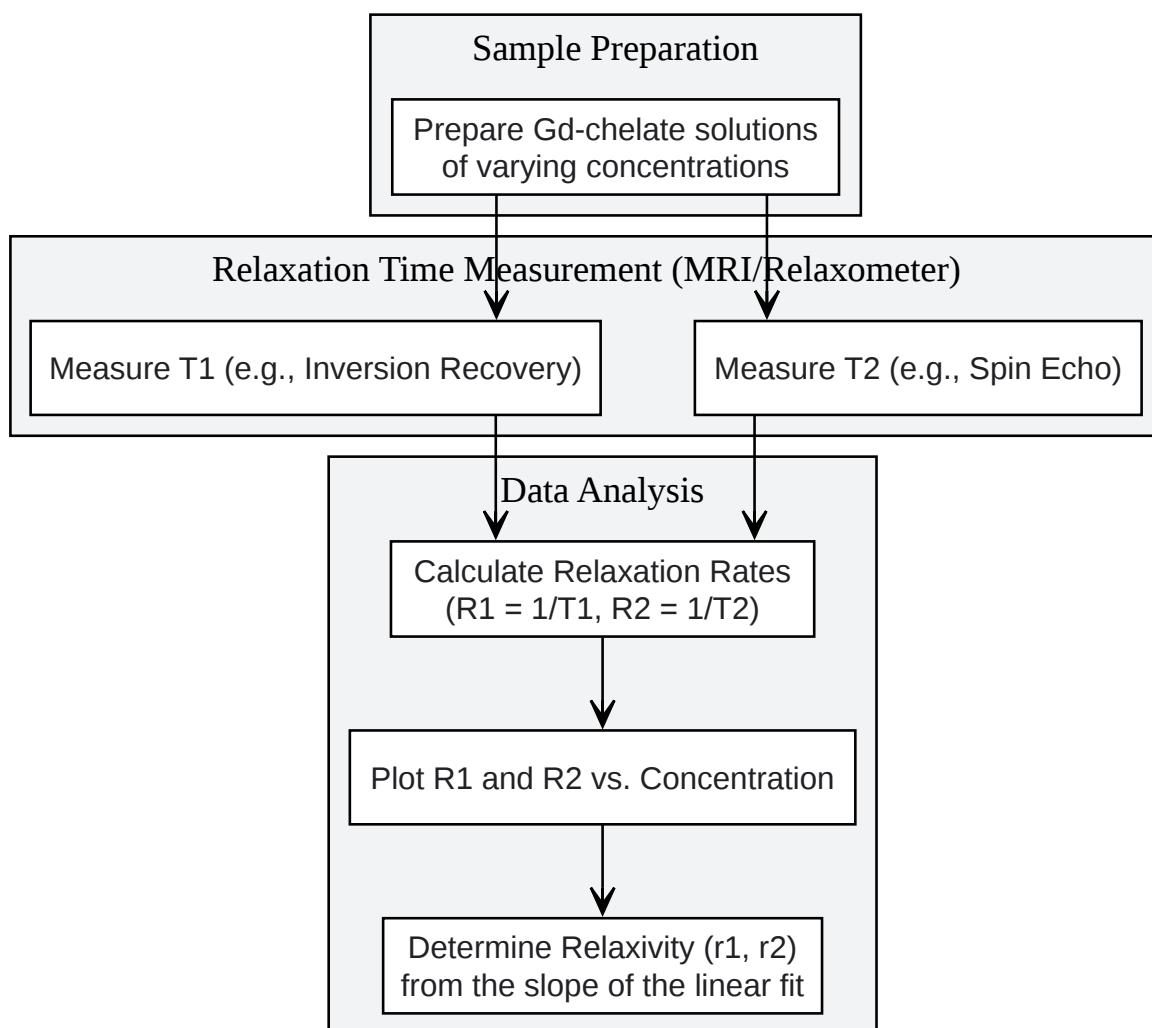
Experimental Protocols

Determination of Relaxivity (r₁ and r₂)

The relaxivities of a contrast agent are determined by measuring the longitudinal (T₁) and transverse (T₂) relaxation times of water protons in solutions of varying contrast agent concentrations.[\[11\]](#)

Methodology:

- Sample Preparation: A series of solutions with different concentrations of the gadolinium chelate are prepared in a relevant medium (e.g., water, buffer, or plasma).[11]
- T1 and T2 Measurement: The T1 and T2 relaxation times for each sample are measured using an MRI scanner or a relaxometer.[12]
 - T1 Measurement: Typically performed using an inversion-recovery spin-echo (IR-SE) pulse sequence with varying inversion times (TI).[11]
 - T2 Measurement: Commonly measured using a spin-echo (SE) pulse sequence with multiple echo times (TE).[11]
- Data Analysis: The relaxation rates ($R1 = 1/T1$ and $R2 = 1/T2$) are calculated for each concentration.
- Relaxivity Calculation: The relaxivities ($r1$ and $r2$) are determined from the slope of the linear plot of the relaxation rates ($R1$ and $R2$) versus the concentration of the gadolinium chelate. [4]



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Figure 2: Experimental Workflow for Relaxivity Determination.

Determination of Thermodynamic Stability (log K_{therm})

The thermodynamic stability constant is typically determined by potentiometric titration.[13]

Methodology:

- Solution Preparation: A solution containing the ligand and a known concentration of a non-complexing acid is prepared.

- Titration: The solution is titrated with a standardized base in the absence and presence of the gadolinium ion.
- pH Monitoring: The pH of the solution is monitored throughout the titration.
- Data Analysis: The titration curves are analyzed to determine the protonation constants of the ligand and the stability constant of the gadolinium complex. This involves solving a series of mass-balance equations.[13]

Determination of Kinetic Stability (Dissociation Half-life)

The kinetic inertness of a gadolinium chelate is assessed by measuring its dissociation rate under specific conditions, often in the presence of a competing metal ion or under acidic conditions.[14]

Methodology:

- Reaction Setup: The gadolinium chelate is incubated in a solution under defined conditions (e.g., specific pH, temperature, and presence of a competing ion like Zn^{2+}).
- Sampling: Aliquots are taken from the reaction mixture at different time points.
- Quantification of Free Gd^{3+} : The concentration of dissociated (free) Gd^{3+} in each aliquot is measured. This can be done using various analytical techniques, such as spectrophotometry with a Gd^{3+} -sensitive indicator dye or by chromatographic separation followed by inductively coupled plasma mass spectrometry (ICP-MS).
- Data Analysis: The concentration of the intact gadolinium chelate is plotted against time. The data is fitted to a kinetic model (e.g., first-order decay) to calculate the dissociation rate constant, from which the half-life ($t_{1/2}$) is determined.[8]

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